molecular formula C14H23N5O2 B6337911 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine CAS No. 944899-79-0

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine

Cat. No.: B6337911
CAS No.: 944899-79-0
M. Wt: 293.36 g/mol
InChI Key: VHQUWEPZINCGLX-UHFFFAOYSA-N
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Description

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine is an organic compound with the molecular formula C14H23N5O2 and a molecular weight of 293.37 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine typically involves the reaction of 4-(aminomethyl)piperidine with a suitable carbonic anhydride, such as tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to neutralize the reaction mixture and obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    1-Boc-4-(aminomethyl)piperidine: A similar compound with a different substituent on the piperazine ring.

    4-(N-Boc-amino)piperidine: Another derivative of piperazine with similar chemical properties.

Uniqueness: 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine is unique due to the presence of the pyrimidyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications .

Properties

IUPAC Name

tert-butyl 4-[5-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQUWEPZINCGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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